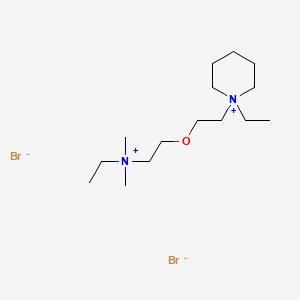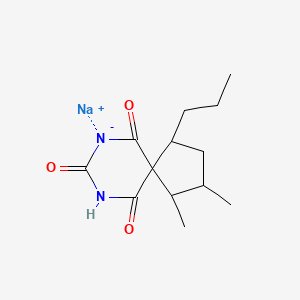![molecular formula C35H54O B14507007 3-[(1-Phenylethenyl)oxy]cholestane CAS No. 64714-04-1](/img/structure/B14507007.png)
3-[(1-Phenylethenyl)oxy]cholestane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Phenylethenyl)oxy]cholestane is a synthetic derivative of cholestane, a saturated tetracyclic triterpene. Cholestane itself is a diagenetic product of cholesterol and is often found in petroleum deposits . The compound this compound contains 35 carbon atoms, 54 hydrogen atoms, and 1 oxygen atom .
Métodos De Preparación
The synthesis of 3-[(1-Phenylethenyl)oxy]cholestane can be achieved through various synthetic routes. One common method involves the reaction of cholestane derivatives with phenylethenyl groups under specific conditions. For example, cholestane-3β,5α,6β-triol can be used as a reactant, and the synthesis can be carried out using either conventional or solid-state methods . The reaction conditions typically involve the use of catalysts such as palladium and phosphine, with the reaction proceeding at elevated temperatures .
Análisis De Reacciones Químicas
3-[(1-Phenylethenyl)oxy]cholestane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound can lead to the formation of oxysterols, which are known to have various biological activities .
Aplicaciones Científicas De Investigación
3-[(1-Phenylethenyl)oxy]cholestane has several scientific research applications. In chemistry, it is used as a model compound to study the behavior of cholestane derivatives. In biology and medicine, it is investigated for its potential cytotoxic effects on tumor cells. For example, cholestane-3β,5α,6β-triol, a related compound, has been shown to induce cell death in A549 cells via endoplasmic reticulum stress and autophagy activation . Additionally, the compound is used in the study of cholesterol metabolism and its role in various diseases .
Mecanismo De Acción
The mechanism of action of 3-[(1-Phenylethenyl)oxy]cholestane involves its interaction with cellular components, leading to various biological effects. For instance, cholestane-3β,5α,6β-triol induces cell death in A549 cells by triggering endoplasmic reticulum stress and enhancing autophagy flux . This process involves the generation of reactive oxygen species, which mediate the stress response and autophagy, ultimately leading to cell death.
Comparación Con Compuestos Similares
3-[(1-Phenylethenyl)oxy]cholestane can be compared with other cholestane derivatives, such as cholestane-3β,5α,6β-triol and cholestane-3β,6β-diacetoxy-5α-cholestan-5-ol. These compounds share similar structural features but differ in their functional groups and biological activities. For example, cholestane-3β,5α,6β-triol is known for its cytotoxic effects on tumor cells, while cholestane-3β,6β-diacetoxy-5α-cholestan-5-ol has been studied for its binding affinity to human serum albumin . The unique phenylethenyl group in this compound distinguishes it from other cholestane derivatives and contributes to its specific chemical and biological properties.
Propiedades
Número CAS |
64714-04-1 |
|---|---|
Fórmula molecular |
C35H54O |
Peso molecular |
490.8 g/mol |
Nombre IUPAC |
(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-(1-phenylethenoxy)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C35H54O/c1-24(2)11-10-12-25(3)31-17-18-32-30-16-15-28-23-29(36-26(4)27-13-8-7-9-14-27)19-21-34(28,5)33(30)20-22-35(31,32)6/h7-9,13-14,24-25,28-33H,4,10-12,15-23H2,1-3,5-6H3/t25-,28?,29?,30+,31-,32+,33+,34+,35-/m1/s1 |
Clave InChI |
BUFZBQQWGJGQFF-HONXXXHTSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)OC(=C)C5=CC=CC=C5)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=C)C5=CC=CC=C5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


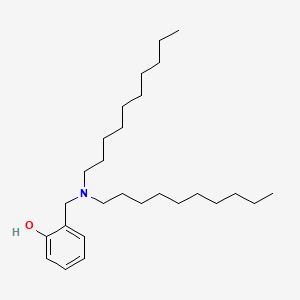
![8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole](/img/structure/B14506928.png)
![1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol](/img/structure/B14506929.png)
![3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14506935.png)
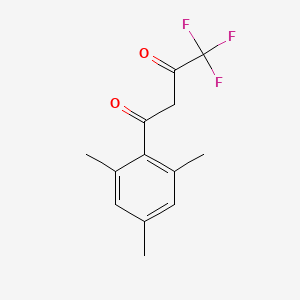
![N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine](/img/structure/B14506949.png)
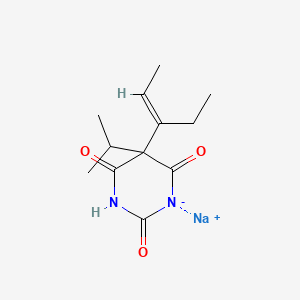
![N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide](/img/structure/B14506961.png)
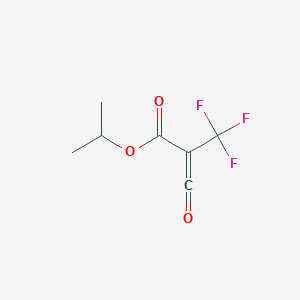
![4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol](/img/structure/B14506979.png)
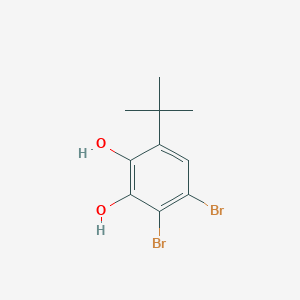
![[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid](/img/structure/B14506985.png)
